molecular formula C16H21NO5S2 B10758580 2-(Cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate

2-(Cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate

Cat. No.: B10758580
M. Wt: 371.5 g/mol
InChI Key: BIASYWBGUYOWJR-UHFFFAOYSA-N
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Description

2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate is a complex organic compound featuring a benzothiophene core with a sulfamate group and a cycloheptylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .

Scientific Research Applications

2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cycloheptylmethyl)-1,1-dioxido-1-benzothiophen-6-yl sulfamate is unique due to the combination of its benzothiophene core, cycloheptylmethyl substituent, and sulfamate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .

Properties

Molecular Formula

C16H21NO5S2

Molecular Weight

371.5 g/mol

IUPAC Name

[2-(cycloheptylmethyl)-1,1-dioxo-1-benzothiophen-6-yl] sulfamate

InChI

InChI=1S/C16H21NO5S2/c17-24(20,21)22-14-8-7-13-10-15(23(18,19)16(13)11-14)9-12-5-3-1-2-4-6-12/h7-8,10-12H,1-6,9H2,(H2,17,20,21)

InChI Key

BIASYWBGUYOWJR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC2=CC3=C(S2(=O)=O)C=C(C=C3)OS(=O)(=O)N

Origin of Product

United States

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